Aflatoxin G2 (AFG2) is a secondary metabolite produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus []. It belongs to a group of mycotoxins known as aflatoxins, which are potent carcinogens and toxins [, ]. AFG2 is structurally similar to Aflatoxin G1 (AFG1), but lacks a double bond in the terminal furan ring []. It is generally considered less toxic than AFB1 and AFG1, but still poses a significant health risk [, ].
AFG2 is often found as a co-contaminant with other aflatoxins in various agricultural commodities, including maize, peanuts, nuts, and grains [, , , , , ]. Its presence in food and feed can lead to economic losses and pose a serious threat to human and animal health [].
Aflatoxin G2 is primarily found in agricultural products, especially those that are improperly stored or contaminated with mold. Common sources include grains (such as corn and peanuts), nuts, and seeds. The presence of moisture and warm temperatures can facilitate the growth of the molds that produce aflatoxins.
Aflatoxin G2 is classified as a polyketide and belongs to the class of compounds known as mycotoxins. It is specifically categorized within the aflatoxin group, which includes several other variants such as aflatoxin B1, B2, G1, and M1. These compounds are known for their toxicity and potential health risks to humans and animals.
The synthesis of aflatoxin G2 can occur through both natural biosynthetic pathways in fungi and synthetic chemical methods. The natural biosynthesis involves complex enzymatic reactions within the mold species.
Technical Details:
Aflatoxin G2 can undergo various chemical reactions that influence its stability and reactivity.
Technical Details:
The mechanism by which aflatoxin G2 exerts its toxic effects primarily involves DNA interaction.
Studies have shown that exposure to aflatoxins is linked to liver cancer in humans, particularly in regions where dietary exposure is high due to contaminated food supplies.
Relevant data from studies indicate that aflatoxins can persist in food products even after cooking or processing if not adequately managed.
Aflatoxins represent a class of highly toxic and carcinogenic compounds produced primarily by the fungal species Aspergillus flavus and Aspergillus parasiticus. These mycotoxins belong to a broader group of toxic fungal metabolites that contaminate agricultural commodities under favorable environmental conditions. Aflatoxin G2 (AFG2) is one of four major aflatoxins—alongside B1, B2, and G1—first identified following the outbreak of "turkey X disease" in 1960 that caused mass poultry fatalities linked to contaminated feed [4]. The nomenclature system categorizes aflatoxins based on their fluorescence properties under ultraviolet light (blue for B-series, green for G-series) and chromatographic mobility [2] [6].
Table 1: Classification of Major Aflatoxins
Aflatoxin Type | Fluorescence Color | Primary Producing Species | Molecular Formula |
---|---|---|---|
B1 | Blue | A. flavus, A. parasiticus | C₁₇H₁₂O₆ |
B2 | Blue | A. flavus, A. parasiticus | C₁₇H₁₄O₆ |
G1 | Green | A. parasiticus | C₁₇H₁₂O₇ |
G2 (AFG2) | Green | A. parasiticus | C₁₇H₁₄O₇ |
AFG2 is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) due to its demonstrated carcinogenicity, though it exhibits lower potency compared to AFB1 [5] [8]. Its historical significance lies in being part of the contaminant profile responsible for substantial economic losses and chronic health burdens in populations consuming contaminated grains, nuts, and spices [1].
The biosynthesis of AFG2 involves a complex enzymatic cascade comprising more than 25 enzymatic reactions initiated from acetyl-CoA and malonyl-CoA precursors. This pathway occurs within gene clusters located near the telomere of chromosome 3 in toxigenic Aspergillus species [3] [8]. The synthesis initiates with the formation of norsolorinic acid (NOR) through the action of polyketide synthases encoded by the aflA, aflB, and aflC genes [3].
A critical branch point occurs at versicolorin A, where the pathway diverges to produce either B-series or G-series aflatoxins. The conversion to AFG2 specifically requires:
The final structural formation of AFG2 occurs through the reduction of AFG1 by dehydrogenase enzymes, yielding the dihydrofurofuran moiety characteristic of G2 aflatoxins [8]. Environmental factors critically regulate this pathway, with temperature (near 30°C), drought stress, and high humidity triggering increased expression of biosynthetic genes [5] [8].
Table 2: Key Enzymatic Steps in AFG2 Biosynthesis
Genes | Enzyme Function | Catalytic Reaction | Resulting Intermediate |
---|---|---|---|
aflU | Cytochrome P450 monooxygenase | Hydroxylation | Versicolorin B → Versicolorin A |
aflF | Aryl alcohol dehydrogenase | Reduction | O-methylsterigmatocystin → AFG1 |
aflQ | Cytochrome P450 monooxygenase | Oxidative rearrangement | AFG1 → AFG2 |
nadA | Oxidase | Oxidation | Final conversion to AFG2 |
Aflatoxin G2 (C₁₇H₁₄O₇) possesses a unique dihydrodifurofuran configuration that distinguishes it from other aflatoxins. Its molecular structure consists of a cyclopentenone ring fused to a lactone ring, with the latter exhibiting a tetrahydrofuran moiety in the G-series compared to the furan ring in B-series aflatoxins [2] [6]. Specifically:
The structural differences significantly impact biological activity:
Table 3: Structural and Toxicological Comparison of Major Aflatoxins
Aflatoxin | Molecular Weight | Key Structural Feature | Relative Potency (vs. AFB1) | Carcinogenicity Classification |
---|---|---|---|---|
B1 | 312 | Pentanone ring, unsaturated bis-furan | 100% | Group 1 |
B2 | 314 | Pentanone ring, saturated bis-furan | 5-10% | Group 1 |
G1 | 328 | Lactone ring, unsaturated bis-furan | 30-50% | Group 1 |
G2 | 330 | Lactone ring, saturated bis-furan | 3-15% | Group 1 |
AFG2 contamination poses substantial global challenges through both direct health impacts and economic burdens. As a persistent contaminant in food chains, AFG2:
Economic analyses indicate that aflatoxins collectively cause annual losses exceeding $1.2 billion worldwide, with AFG2 contributing to contamination patterns particularly in groundnuts and maize [5] [10]. A recent meta-analysis of 335 datasets revealed that meat and edible offal show significant AFG2 contamination, with highest levels detected in sheep liver (Egypt) and poultry meat (Iran) [10].
Health impacts stem from chronic low-dose exposure:
Geographic disparities exist, with sub-Saharan Africa and Southeast Asia experiencing disproportionate burdens due to climate suitability for Aspergillus, limited detection capabilities, and higher consumption of at-risk commodities [5] [10]. Management strategies focus on biocontrol using atoxigenic Aspergillus strains and improved storage practices to reduce contamination [1] [5].
Table 4: Global Occurrence of AFG2 in Selected Commodities
Commodity | Region | Prevalence Rate (%) | Average Concentration (μg/kg) | Detection Method |
---|---|---|---|---|
Maize | Sub-Saharan Africa | 18-32 | 5.7 | HPLC-MS/MS |
Peanuts | Southeast Asia | 22-41 | 8.3 | HPLC-FLD |
Sheep Liver | Egypt | 38 | 12.6 | LC-MS/MS |
Poultry Meat | Iran | 29 | 7.8 | ELISA |
Tree Nuts | Global | 11-19 | 3.2 | HPLC-FLD |
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